N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide
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Overview
Description
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide is a complex organic compound that features both an indole and a purine moiety. These structures are significant in various biological and chemical contexts, often associated with bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole and purine intermediates, followed by their coupling through a series of reactions such as amide bond formation.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Purine Synthesis: The purine ring can be constructed using methods like the Traube purine synthesis or by modifying existing purine derivatives.
Coupling Reaction: The final step involves coupling the indole and purine intermediates through a thiol-ene reaction or other suitable methods to form the desired compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indole or purine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: May serve as a probe for studying biological processes involving indole and purine derivatives.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The indole and purine moieties can bind to enzymes, receptors, or nucleic acids, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-2-(7H-purin-6-ylsulfanyl)propanamide
- N-(1H-indol-4-yl)-2-(6H-purin-7-ylsulfanyl)propanamide
Uniqueness
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide is unique due to its specific substitution pattern on the indole and purine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H14N6OS |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide |
InChI |
InChI=1S/C16H14N6OS/c1-9(24-16-13-14(19-7-18-13)20-8-21-16)15(23)22-12-4-2-3-11-10(12)5-6-17-11/h2-9,17H,1H3,(H,22,23)(H,18,19,20,21) |
InChI Key |
FNARYGYSHCUYDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1C=CN2)SC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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